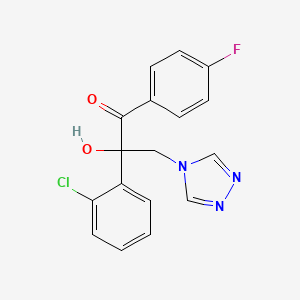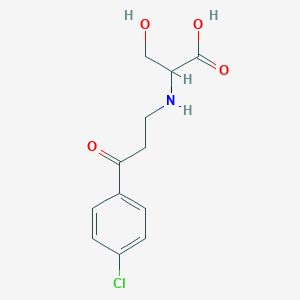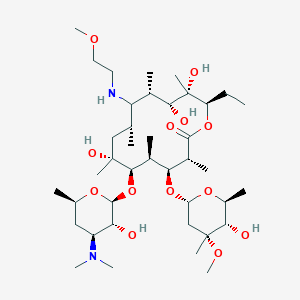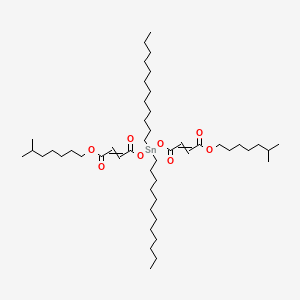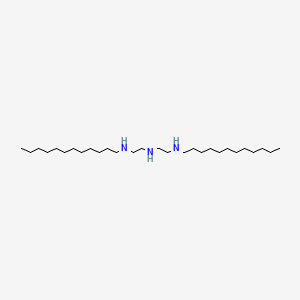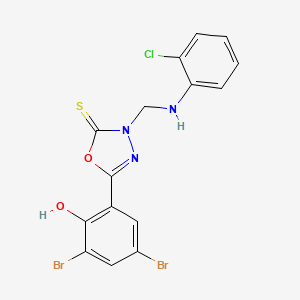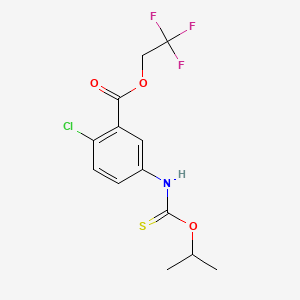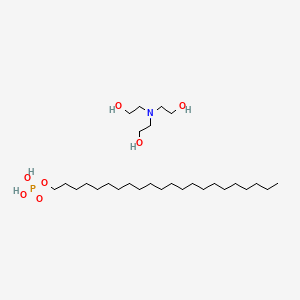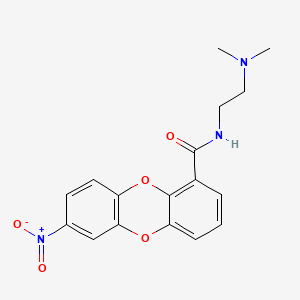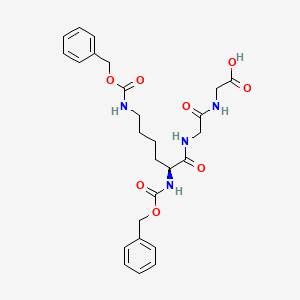
N-(N-(N2,N6-Bis((benzyloxy)carbonyl)-L-lysyl)glycyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosmarinus Officinalis Extract , is a natural compound derived from the leaves of the rosemary plant. This extract is widely recognized for its potent antioxidant properties, which make it valuable in various industries, including cosmetics, food, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
Rosmarinus Officinalis Extract is typically obtained through extraction processes rather than synthetic routes. The most common method involves solvent extraction, where the leaves of the rosemary plant are soaked in a solvent such as ethanol or hexane. The mixture is then subjected to processes like maceration or percolation to extract the active compounds.
Industrial Production Methods
In industrial settings, the extraction process is often scaled up using large extraction tanks and advanced techniques like supercritical fluid extraction. This method uses supercritical carbon dioxide as a solvent, which allows for efficient extraction of the active compounds without leaving harmful residues.
化学反应分析
Types of Reactions
Rosmarinus Officinalis Extract primarily undergoes oxidation and reduction reactions due to its high content of phenolic compounds. These reactions are crucial for its antioxidant activity.
Common Reagents and Conditions
Common reagents used in reactions involving Rosmarinus Officinalis Extract include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are typically carried out under mild conditions to preserve the integrity of the phenolic compounds.
Major Products Formed
The major products formed from these reactions are various oxidized and reduced forms of the phenolic compounds present in the extract. These products contribute to the extract’s antioxidant properties.
科学研究应用
Rosmarinus Officinalis Extract has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential in treating inflammatory conditions and as a neuroprotective agent.
作用机制
The primary mechanism by which Rosmarinus Officinalis Extract exerts its effects is through its antioxidant activity. The phenolic compounds in the extract scavenge free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through molecular pathways involving the upregulation of antioxidant enzymes and the inhibition of pro-oxidant enzymes.
相似化合物的比较
Similar Compounds
Thymus Vulgaris Extract: Another plant extract with strong antioxidant properties.
Salvia Officinalis Extract: Known for its antimicrobial and antioxidant activities.
Origanum Vulgare Extract: Contains phenolic compounds with antioxidant and antimicrobial properties.
Uniqueness
What sets Rosmarinus Officinalis Extract apart from these similar compounds is its unique composition of phenolic diterpenes, such as carnosic acid and carnosol, which are particularly effective in neutralizing free radicals and providing long-lasting antioxidant effects .
属性
CAS 编号 |
84697-19-8 |
|---|---|
分子式 |
C26H32N4O8 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C26H32N4O8/c31-22(28-16-23(32)33)15-29-24(34)21(30-26(36)38-18-20-11-5-2-6-12-20)13-7-8-14-27-25(35)37-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,35)(H,28,31)(H,29,34)(H,30,36)(H,32,33)/t21-/m0/s1 |
InChI 键 |
FIHSHUVRQWJTPB-NRFANRHFSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


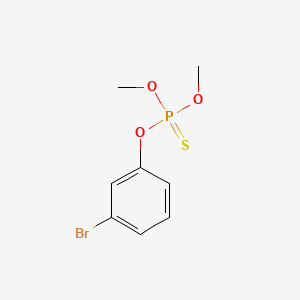
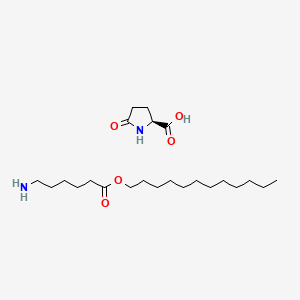
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
